2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound featuring a pyridazinone core, a fluorophenyl group, and a pyridinylmethyl substituent
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13(19(26)22-12-14-3-2-10-21-11-14)24-18(25)9-8-17(23-24)15-4-6-16(20)7-5-15/h2-11,13H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGROOVYBAWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the pyridazinone derivative with a pyridinylmethyl halide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone N-oxides, while reduction could produce hydroxypyridazinones.
Scientific Research Applications
Basic Information
- Molecular Formula: C17H16FN5O
- Molecular Weight: 357.34 g/mol
- IUPAC Name: 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)propanamide
Structure
The compound features a pyridazine ring substituted with a fluorophenyl group and a propanamide moiety, which contributes to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Case Studies
- Anticancer Activity: Research has indicated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents can enhance the selectivity and potency against tumor cells .
- Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity, which has been explored in several studies focusing on bacterial strains resistant to conventional antibiotics .
Pharmacology
The pharmacological profile of this compound is under investigation, particularly regarding its mechanism of action and therapeutic efficacy.
Insights from Research
- Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer .
- Receptor Modulation: The interactions with various receptors have been studied, indicating potential applications in treating conditions like hypertension and anxiety disorders .
Drug Development
The compound is part of ongoing drug development programs aimed at synthesizing novel therapeutic agents.
Recent Developments
- Novel Formulations: Researchers are exploring different formulations to improve bioavailability and reduce side effects. For example, encapsulation techniques are being tested to enhance the delivery of this compound in vivo .
- Combination Therapies: There is ongoing research into combining this compound with other drugs to enhance therapeutic outcomes, particularly in oncology .
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazinone core facilitates interactions with active sites. This compound may inhibit or activate certain pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide lies in the presence of the fluorophenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug development.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 364.38 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of the compound is primarily investigated in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyridazines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases, leading to programmed cell death .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing fluorophenyl groups have been associated with enhanced antibacterial effects. Preliminary tests indicate that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against particular strains is still limited .
Anticonvulsant Activity
Similar compounds have been evaluated for their anticonvulsant properties. For instance, some pyridazine derivatives have shown promise in reducing seizure frequency in animal models. The proposed mechanism includes the modulation of GABAergic pathways, which are crucial for maintaining neuronal excitability .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or microbial resistance.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Anticancer Study : A study evaluating a series of pyridazine derivatives found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The most active derivative exhibited an IC50 value of 12 µM, indicating potent activity .
- Antimicrobial Evaluation : A related compound demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Neuropharmacological Assessment : In a model of epilepsy, a pyridazine derivative reduced seizure activity by 70% compared to control groups, suggesting that this class of compounds may offer new avenues for anticonvulsant drug development .
Q & A
Q. Critical Parameters :
- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates and byproduct formation.
- Temperature control (±2°C) during cyclization prevents decomposition.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Basic Research Question
- HPLC-PDA/MS : Quantify impurities using C18 columns (ACN/water + 0.1% formic acid) with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for lyophilization) .
- Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and UV light to identify labile groups (e.g., amide hydrolysis) .
Basic Research Question
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- pH Adjustment : Protonate the pyridinyl nitrogen by preparing stock solutions in citrate buffer (pH 4.5) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability .
Validation : Compare UV-Vis absorbance (λmax ~290 nm) in PBS vs. co-solvent systems to confirm solubility enhancement .
What mechanistic studies are recommended to elucidate its anti-inflammatory activity?
Advanced Research Question
- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages via ELISA .
- Pathway Inhibition : Assess IκBα phosphorylation (Western blot) to confirm NF-κB pathway modulation .
- ROS Scavenging : Measure intracellular ROS reduction using DCFH-DA fluorescence in RAW 264.7 cells .
Data Contradiction Analysis : If COX-2 inhibition is observed without NSAID-like GI toxicity, evaluate isoform-specific effects using COX-1/COX-2 enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
